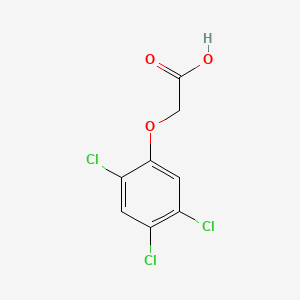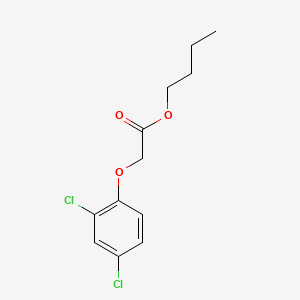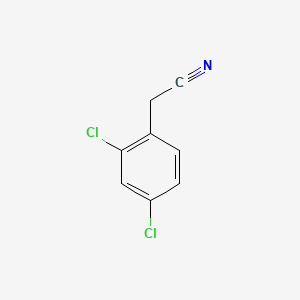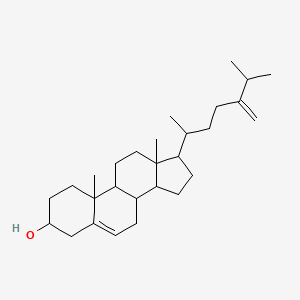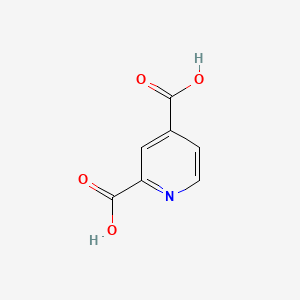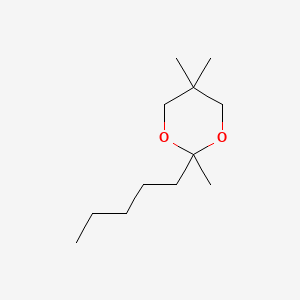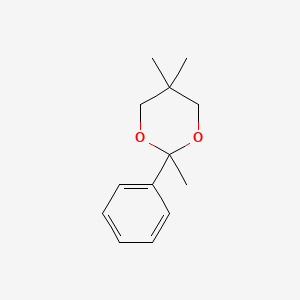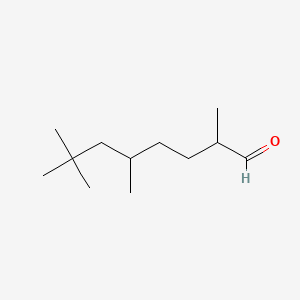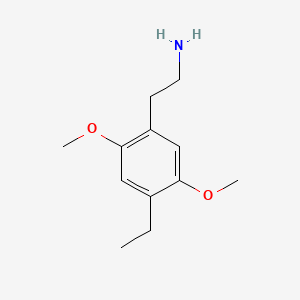
2-Hydroxychalcon
Übersicht
Beschreibung
2-Hydroxychalcone is a naturally occurring flavonoid compound known for its diverse bioactivity. It is a hydroxyl derivative of chalcones, which are biosynthetic precursors of flavonoids.
Wissenschaftliche Forschungsanwendungen
2-Hydroxychalcon findet in der wissenschaftlichen Forschung eine breite Anwendung:
Chemie: Es dient als Vorläufer für die Synthese verschiedener Flavonoide und anderer bioaktiver Verbindungen.
Medizin: this compound hat eine potenzielle Antikrebsaktivität gezeigt, indem es die Apoptose induziert und den NF-κB-Signalweg hemmt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Zielstrukturen und Signalwege:
Antioxidative Aktivität: Es fängt freie Radikale ab und hemmt die Lipidperoxidation.
Apoptose-Induktion: Es induziert Apoptose, indem es den Bcl-2-Spiegel herunterreguliert und die Aktivierung von NF-κB hemmt.
Autophagie: Es erhöht den Autophagiespiegel in Krebszellen, was zum Zelltod beiträgt.
Wirkmechanismus
Target of Action
2-Hydroxychalcone, a natural flavonoid, primarily targets NF-κB and Bcl-2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . Bcl-2 is a family of proteins involved in the response to apoptosis or programmed cell death .
Mode of Action
2-Hydroxychalcone interacts with its targets by inducing apoptosis through Bcl-2 downregulation . It also inhibits the activation of NF-κB . In addition, it has been found to inhibit COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . 2-Hydroxychalcone inhibits this pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Pharmacokinetics
Chalcones, in general, have been found to have moderate to potential ability to reduce blood sugar . More research is needed to fully understand the ADME properties of 2-Hydroxychalcone.
Result of Action
2-Hydroxychalcone has been found to have a potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis in cells . Furthermore, it has shown promising activity against NO and PGE2 .
Action Environment
The action of 2-Hydroxychalcone can be influenced by environmental factors such as light. For example, the compound takes advantage of cycloisomerization to form a transient flavylium under the irradiation of 24 W CFL . This suggests that light could potentially enhance the compound’s action.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Hydroxychalcone interacts with various biomolecules, playing a significant role in biochemical reactions. It has been reported to exhibit potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis by downregulating Bcl-2, a protein that regulates cell death . Furthermore, it inhibits the activation of NF-kB, a protein complex that controls DNA transcription and cell survival .
Cellular Effects
2-Hydroxychalcone has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation in lipid-loaded HepG2 cells . At a concentration of ≥ 20µM, it increases the oxygen consumption rate, ATP production, mitochondrial membrane potential, and the generation of total and mitochondrial reactive oxygen species (ROS) production . It also influences cell function by affecting the expression of inflammatory cytokines (TNF-α, IL-6, and IL-8) and Caspase-9 protein, and reducing the expression of SOD1 .
Molecular Mechanism
The molecular mechanism of 2-Hydroxychalcone involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the NF-κB pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxychalcone change over time. For instance, it has been found to inhibit cell proliferation at certain concentrations in lipid-loaded cells with limited effects on normal cells
Dosage Effects in Animal Models
The effects of 2-Hydroxychalcone vary with different dosages in animal models. For example, in male mice with type 2 diabetes, doses of 200–300 mg/kg/day of 2-hydroxy-3,4,6-trimethoxychalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .
Metabolic Pathways
2-Hydroxychalcone is involved in various metabolic pathways. It is a precursor of flavonoids, which are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA) . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .
Transport and Distribution
It is known that it can inhibit cell proliferation in lipid-loaded cells, suggesting that it may interact with lipid transporters or binding proteins .
Subcellular Localization
Chalcone isomerase (CHI), an early-step enzyme in the flavonoids biosynthesis pathway, has been found to accumulate in specific tissues and subcellular locations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically yields 2-Hydroxychalcone in varying percentages, depending on the substituents and reaction conditions .
Industrial Production Methods: Industrial production of 2-Hydroxychalcone often involves similar synthetic routes but on a larger scale. The use of ball mill conditions has been explored to optimize the yield and efficiency of the synthesis process . This method involves grinding the reactants in the presence of a catalyst, which enhances the reaction rate and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Hydroxychalcon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann durch palladium(II)-katalysierte oxidative Cyclisierung zu Flavonen und Flavanonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in Dihydrochalcone umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Chalconstruktur einführen und so ihre Eigenschaften verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Palladium(II)-Katalysatoren und Oxidationsmittel wie Sauerstoff oder Jod werden häufig verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas können eingesetzt werden.
Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte, die gebildet werden:
Flavone und Flavanone: Dies sind die Hauptprodukte, die durch oxidative Cyclisierung von this compound gebildet werden.
Dihydrochalcone: Diese entstehen durch Reduktionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxychalcon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Chalcon: Die Stammverbindung von this compound, der die Hydroxylgruppe fehlt.
Flavone und Flavanone: Diese Verbindungen sind Oxidationsprodukte von this compound und teilen ähnliche Bioaktivitäten.
Dihydrochalcone: Reduktionsprodukte von this compound mit unterschiedlichen Eigenschaften.
Einzigartigkeit: Die einzigartige Hydroxylgruppe von this compound verstärkt seine Bioaktivität, was es zu einem stärkeren Antioxidans und Lipoxygenase-Inhibitor im Vergleich zu seiner Stammverbindung macht .
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOPSJCRMKSGL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-78-0, 42224-53-3 | |
| Record name | 2-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

